4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

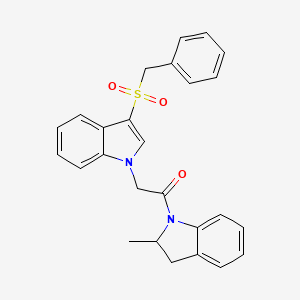

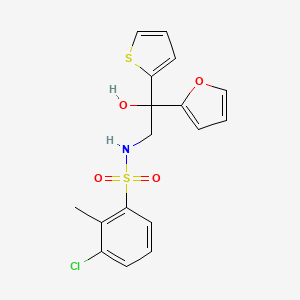

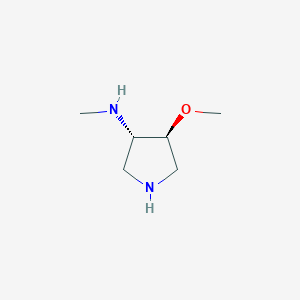

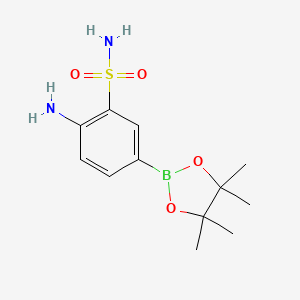

4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide is a chemical compound with a molecular weight of 257.13 . It is a powder in physical form . The IUPAC name for this compound is 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-amine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Amino-2-bromopyridine has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2 . This code provides a unique representation of the molecule’s structure.科学的研究の応用

Amination Reactions

Copper-Catalyzed Amination : Bromopyridine is transformed into aminopyridine under copper catalysis with excellent yield. This demonstrates its utility in amination reactions, emphasizing the efficiency and mild reaction conditions (Lang et al., 2001).

Palladium-Catalyzed Amination : The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines is explored, revealing mechanisms involving palladium-catalyzed amination and base-assisted nucleophilic aromatic substitution (Loones et al., 2007).

Role in Schiff Base Formation : 4-Methylpyridin-2-amine's reaction with bromothiophene derivatives forms Schiff bases, indicating its role in imine hydrolysis and the significance in catalyzed reactions (Ahmad et al., 2019).

Structural and Synthetic Applications

Hydrogen Bonding and Protonation : Research on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including compounds structurally similar to 4-(3-Bromopyridin-2-yl)oxan-4-amine, highlights different sites of protonation and hydrogen bonding patterns (Böck et al., 2021).

Synthesis of Polyhalopyridines : A palladium-xantphos complex catalyzes the selective amination of polyhalopyridines, demonstrating the utility of bromopyridine derivatives in synthesizing complex organic structures (Ji et al., 2003).

Aryl Halide Isomerization : Base-catalyzed isomerization of aryl halides, including 3-bromopyridines, is used for selective etherification, hydroxylation, and amination, revealing the versatility of such compounds in synthetic chemistry (Puleo & Bandar, 2020).

Catalysis and Reaction Mechanisms

Palladium-Catalyzed Cyclization : The cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids, catalyzed by palladium, forms oxo-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, indicating its role in complex catalytic processes (Cho & Kim, 2008).

Palladium-Catalyzed Cross-Coupling : Suzuki cross-coupling reactions of bromopyridin-3-amine derivatives are studied, showing their potential in the synthesis of novel pyridine-based derivatives with diverse applications (Ahmad et al., 2017).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

4-(3-bromopyridin-2-yl)oxan-4-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O.HI/c11-8-2-1-5-13-9(8)10(12)3-6-14-7-4-10;/h1-2,5H,3-4,6-7,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITINIOCFISXQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=C(C=CC=N2)Br)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2436822.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2436834.png)